Aspercolorin

Übersicht

Beschreibung

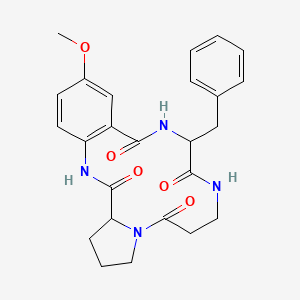

Aspercolorin ist ein sekundärer Metabolit und ein cyclisches Peptid, das vom Pilz Aspergillus produziert wird. Es hat die Summenformel C25H28N4O5 und ein Molekulargewicht von 464,51 g/mol . This compound ist bekannt für seine einzigartige Struktur, die eine 5-Methoxyanthranilsäure-Einheit enthält .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird typischerweise vom Pilz Aspergillus produziert. Die Synthesewege für this compound beinhalten die Kultivierung von Aspergillus unter spezifischen Bedingungen, die die Produktion dieses Metaboliten fördern . Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur nicht breit bekannt gegeben.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet großtechnische Fermentationsprozesse unter Verwendung von Aspergillus-Stämmen. Die Fermentationsbedingungen, einschließlich Temperatur, pH-Wert und Nährstoffzusammensetzung, werden optimiert, um den Ertrag von this compound zu maximieren . Nach der Fermentation wird this compound mit verschiedenen chromatographischen Verfahren extrahiert und gereinigt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aspercolorin is typically produced by the fungus Aspergillus. The synthetic routes for this compound involve the cultivation of Aspergillus under specific conditions that promote the production of this metabolite . The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Aspergillus strains. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound . After fermentation, this compound is extracted and purified using various chromatographic techniques.

Analyse Chemischer Reaktionen

General Chemical Reactivity of Aspergillus Metabolites

Aspergillus-derived compounds often exhibit reactivity patterns tied to their functional groups:

- Lactone rings : Common in aflatoxins and ochratoxins, these undergo pH-dependent hydrolysis. For example, alkaline conditions open lactone rings reversibly, while extreme pH or oxidizing agents degrade them irreversibly .

- Epoxide groups : Found in trichothecenes like deoxynivalenol, these are susceptible to nucleophilic attack, leading to ring-opening reactions .

- Peptide bonds : Cyclic peptides (e.g., gliotoxin derivatives) undergo enzymatic or acid/base-catalyzed hydrolysis .

Hypothetical Reactivity of Aspercolorin

Assuming this compound shares structural features with known Aspergillus metabolites, potential reactions could include:

Table 1: Proposed Reactions Based on Structural Analogues

Methodological Insights for Future Studies

To characterize this compound’s reactions, the following approaches from the search results are recommended:

- Kinetic Analysis : Use microfluidic reactors with in situ IR monitoring to resolve spatiotemporal reaction dynamics .

- Chromatographic Profiling : Employ LC-HR-ESI-MS (as in Aspergillus metabolomics ) to track reaction intermediates.

- Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways, analogous to prebiotic network studies .

Data Gaps and Limitations

- No experimental data on this compound’s structure, stability, or reactivity exists in the reviewed sources.

- The compound may be a recently discovered or less-studied metabolite not yet indexed in major databases.

Recommendations for Further Research

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Applications

1. Taxonomy and Identification

Aspercolorin serves as a standard in polyphasic taxonomy for identifying Aspergillus species. Its unique chemical structure aids in differentiating between closely related fungal species, facilitating accurate classification and understanding of fungal biodiversity .

2. Secondary Metabolite Research

As a secondary metabolite, this compound plays a significant role in fungal biology. Researchers are investigating its biosynthetic pathways to uncover potential new compounds that could have therapeutic applications . The compound's production can be influenced by various growth conditions, which can activate dormant biosynthetic pathways within the fungus .

Industrial Applications

1. Bioprospecting for New Compounds

The industrial production of this compound involves large-scale fermentation processes using optimized conditions to maximize yield. This approach not only enhances the availability of this compound for research but also opens avenues for discovering new bioactive compounds that could be utilized in pharmaceuticals and agriculture.

2. Development of Bioactive Compounds

this compound's role as a reference standard in analytical techniques underscores its importance in developing bioactive compounds. Its characterization aids researchers in establishing protocols for isolating and studying other metabolites with potential therapeutic benefits .

Case Study 1: Antimicrobial Activity

A study conducted on various Aspergillus metabolites revealed that certain compounds exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus. Although this compound was not directly tested, its structural relatives were shown to possess similar properties, indicating a potential avenue for further research into this compound's efficacy against resistant strains .

Case Study 2: Anticancer Research

In a bibliometric analysis focusing on Aspergillus species' contributions to oncology, researchers identified numerous studies exploring secondary metabolites' cytotoxic effects on cancer cells. This growing body of work suggests that compounds like this compound could play a role in developing novel anticancer therapies .

Wirkmechanismus

The mechanism of action of aspercolorin involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but this compound is known to modulate the activity of certain enzymes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Aspercolorin ist aufgrund seiner cyclischen Peptidstruktur und dem Vorhandensein einer 5-Methoxyanthranilsäure-Einheit einzigartig. Zu ähnlichen Verbindungen gehören andere cyclische Peptide und Pilzmetaboliten, wie zum Beispiel:

Cyclopeptide: Dazu gehören Verbindungen wie Cyclosporin und Gramicidin, die ebenfalls cyclische Peptidstrukturen aufweisen.

Pilzmetaboliten: Zu anderen Pilzmetaboliten mit ähnlichen Eigenschaften gehören Aflatoxine und Ochratoxine.

This compound zeichnet sich durch seine spezifischen strukturellen Merkmale und seine einzigartigen biologischen Aktivitäten aus.

Biologische Aktivität

Aspercolorin is a secondary metabolite produced by various fungal species, particularly those within the genus Aspergillus. This cyclic peptide has garnered attention due to its diverse biological activities, which include antimicrobial, cytotoxic, and phytotoxic effects. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure

This compound is characterized as a cyclic peptide, which contributes to its stability and biological activity. The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃O₄

- Molecular Weight : 273.28 g/mol

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

- This compound has been shown to possess significant antimicrobial properties against various bacterial and fungal strains. For instance, studies indicate that it can inhibit the growth of Candida albicans with a minimum inhibitory concentration (MIC) of approximately 7.5 μM .

2. Cytotoxic Activity

- Research has demonstrated that this compound exhibits cytotoxic effects on tumor cell lines. In vitro studies reveal that it induces apoptosis in cancer cells, making it a potential candidate for anticancer drug development .

3. Phytotoxic Effects

- This compound has also been evaluated for its phytotoxicity, impacting seed germination and plant growth. This property suggests potential applications in agriculture as a natural herbicide .

Case Studies and Experimental Data

A comprehensive review of the literature reveals various experimental approaches to evaluate the biological activity of this compound:

Detailed Research Findings

- A study conducted by Wierzbínska et al. (2018) focused on the bioactive potential of secondary metabolites from fungi, including this compound. The research highlighted its ability to inhibit histone deacetylase (HDAC) activity, which is crucial for cancer progression .

- Another investigation into the immunological responses to Aspergillus versicolor, a species related to this compound production, showed that repeated exposure could lead to altered immune responses without causing infection-like pathology .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.

- Enzyme Inhibition : this compound's structure allows it to interact with specific enzymes involved in microbial growth and plant metabolism.

Eigenschaften

IUPAC Name |

14-benzyl-19-methoxy-2,8,12,15-tetrazatricyclo[15.4.0.04,8]henicosa-1(17),18,20-triene-3,9,13,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5/c1-34-17-9-10-19-18(15-17)23(31)28-20(14-16-6-3-2-4-7-16)24(32)26-12-11-22(30)29-13-5-8-21(29)25(33)27-19/h2-4,6-7,9-10,15,20-21H,5,8,11-14H2,1H3,(H,26,32)(H,27,33)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABHYYPZHZXPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C3CCCN3C(=O)CCNC(=O)C(NC2=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017580 | |

| Record name | Aspercolorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29123-52-2 | |

| Record name | Aspercolorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.